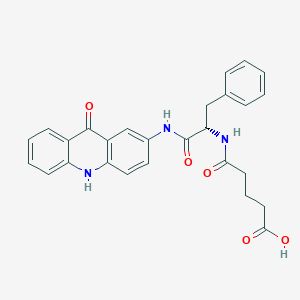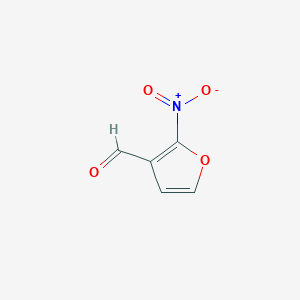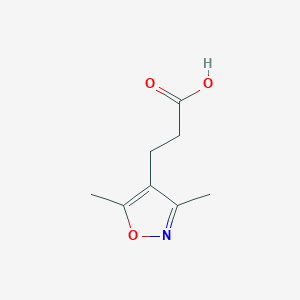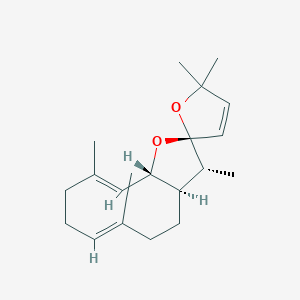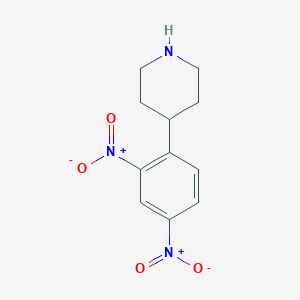
4-(2,4-Dinitrophenyl)piperidine
概要
説明
4-(2,4-Dinitrophenyl)piperidine is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 2,4-dinitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dinitrophenyl)piperidine typically involves the reaction of piperidine with 2,4-dinitrochlorobenzene. This reaction is an example of aromatic nucleophilic substitution, where the nucleophilic piperidine attacks the electrophilic carbon atom of the 2,4-dinitrochlorobenzene, resulting in the formation of the desired product .
Reaction Conditions:
Solvent: Aprotic solvents such as dimethyl sulfoxide or acetonitrile are commonly used.
Temperature: The reaction is typically carried out at elevated temperatures, around 80-100°C.
Catalysts: No specific catalysts are required for this reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
化学反応の分析
Types of Reactions
4-(2,4-Dinitrophenyl)piperidine can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in further substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
Reduction: 4-(2,4-Diaminophenyl)piperidine.
Substitution: Products depend on the nature of the electrophile used in the reaction.
科学的研究の応用
4-(2,4-Dinitrophenyl)piperidine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of various industrial chemicals and materials.
作用機序
The mechanism of action of 4-(2,4-Dinitrophenyl)piperidine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, depending on its structure and functional groups. For example, the nitro groups can participate in redox reactions, affecting cellular processes and signaling pathways .
類似化合物との比較
Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
2,4-Dinitrophenol: A compound with two nitro groups on a phenol ring.
Uniqueness
4-(2,4-Dinitrophenyl)piperidine is unique due to the combination of the piperidine ring and the 2,4-dinitrophenyl group. This combination imparts distinct chemical properties and potential biological activities that are not observed in the individual components .
Conclusion
This compound is a compound of significant interest in various fields of scientific research. Its unique structure and chemical properties make it a valuable reagent in organic synthesis, a potential therapeutic agent, and a subject of study for its biological activities. Further research into its applications and mechanisms of action could lead to new discoveries and advancements in chemistry, biology, and medicine.
特性
IUPAC Name |
4-(2,4-dinitrophenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c15-13(16)9-1-2-10(11(7-9)14(17)18)8-3-5-12-6-4-8/h1-2,7-8,12H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFXVQUVZFBRKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40579700 | |
| Record name | 4-(2,4-Dinitrophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40579700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120447-45-2 | |
| Record name | 4-(2,4-Dinitrophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40579700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(piperidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B53121.png)

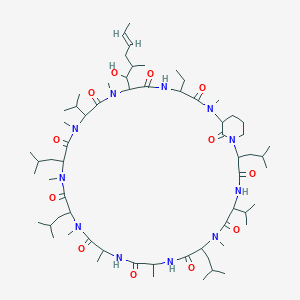


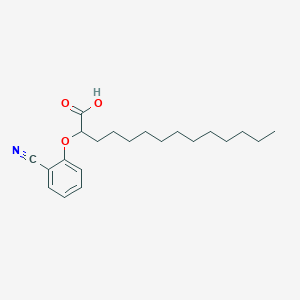
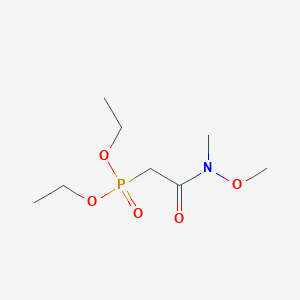

![6-Ethyl-7-methyl-1,8-dihydroimidazo[4,5-g]indole](/img/structure/B53139.png)
